N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide
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Description
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that features a unique combination of isoxazole and thiophene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both isoxazole and thiophene rings in its structure suggests it may exhibit interesting biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the isoxazole-thiophene intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-18-9(8-3-5-20-7-8)6-13-11(16)12(17)14-10-2-4-19-15-10/h2-5,7,9H,6H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINAQXAVOSLGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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